4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol
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Overview
Description
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other industrial applications due to its ability to prevent oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxy-5-nitroaniline.
Acylation: The first step involves acylation of the starting material.
Nucleophilic Substitution: This is followed by a nucleophilic substitution reaction.
Reduction: Finally, the compound is obtained through a reduction process.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of specialized equipment and conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: The compound is known to participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and other bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols .
Scientific Research Applications
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol has several scientific research applications:
Chemistry: It is used as an antioxidant in various chemical formulations to prevent oxidation.
Biology: The compound is studied for its potential biological activities, including its antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its antioxidant effects.
Industry: It is widely used in the stabilization of lubricant oils and other industrial products.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol involves its antioxidant properties. The compound acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This mechanism is crucial in its role as a stabilizer in various industrial applications .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound is similar in structure and also used as an antioxidant.
4-tert-Butylphenol: Another similar compound used in various industrial applications.
2-(2,4,4-Trimethylpentan-2-yl)phenol: Shares structural similarities and is used in similar applications.
Uniqueness
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol is unique due to its specific combination of tert-butyl and dimethylamino groups, which enhance its antioxidant properties and make it particularly effective in stabilizing lubricant oils .
Properties
CAS No. |
6285-81-0 |
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Molecular Formula |
C21H37NO |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
4-tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C21H37NO/c1-19(2,3)14-21(7,8)17-12-16(20(4,5)6)11-15(18(17)23)13-22(9)10/h11-12,23H,13-14H2,1-10H3 |
InChI Key |
FOTZOYGHJRHHLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=CC(=C1O)CN(C)C)C(C)(C)C |
Origin of Product |
United States |
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